N-ethyl-2-fluorobenzene-1-sulfonamide
Overview
Description
N-ethyl-2-fluorobenzene-1-sulfonamide: is an organic compound with the molecular formula C8H10FNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an ethyl group and a fluorine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Scientific Research Applications
N-ethyl-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Amination: The sulfonamide group can react with amines to form new amide bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .
Mechanism of Action
The mechanism of action of N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
N-fluorobenzenesulfonimide: A related compound used for direct fluorination and amination of aromatic compounds.
N-ethylbenzenesulfonamide: Similar structure but lacks the fluorine atom, resulting in different chemical properties.
2-fluorobenzenesulfonamide: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
Uniqueness: N-ethyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
N-ethyl-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDCKRRVIUDCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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